molecular formula C13H12N2O2 B3357026 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde CAS No. 699022-63-4

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde

Cat. No.: B3357026
CAS No.: 699022-63-4
M. Wt: 228.25 g/mol
InChI Key: GCUZOFUQXHXLPJ-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde is a heterocyclic compound that features a pyridazine ring substituted with an ethoxyphenyl group and a formyl group. Pyridazine derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of the ethoxyphenyl group enhances the compound’s lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a halogenated pyridazine.

    Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the pyridazine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 6-(4-Ethoxyphenyl)pyridazine-3-carboxylic acid.

    Reduction: 6-(4-Ethoxyphenyl)pyridazine-3-methanol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Agrochemicals: It is explored for its potential use in the development of new herbicides and pesticides.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazine-3-carbaldehyde: Lacks the ethoxy group, which may result in different lipophilicity and biological activity.

    6-(4-Methoxyphenyl)pyridazine-3-carbaldehyde: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and pharmacokinetic properties.

    6-(4-Chlorophenyl)pyridazine-3-carbaldehyde: Contains a chloro group, which can significantly alter its electronic properties and biological activity.

Uniqueness

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This can result in improved bioavailability and efficacy in medicinal applications. Additionally, the combination of the pyridazine ring and the ethoxyphenyl group provides a versatile scaffold for further chemical modifications and the development of new derivatives with diverse biological activities.

Properties

IUPAC Name

6-(4-ethoxyphenyl)pyridazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-12-6-3-10(4-7-12)13-8-5-11(9-16)14-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUZOFUQXHXLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00790318
Record name 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699022-63-4
Record name 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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